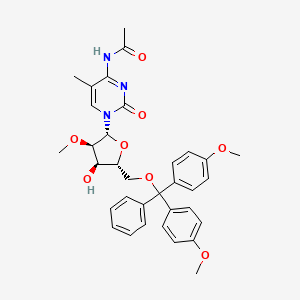
(2R)-2-(Dimethylamino)propane-1-thiol
Overview
Description
“(2R)-2-(Dimethylamino)propane-1-thiol” is a chemical compound with the molecular formula C5H13NS . It is also known by other names such as “3-(dimethylamino)propane-1-thiol” and "N,N-dimethyl-3-mercaptopropylamine" .
Molecular Structure Analysis
The molecular structure of “(2R)-2-(Dimethylamino)propane-1-thiol” consists of a three-carbon alkyl chain (propane), with a thiol group (-SH) attached to one end and a dimethylamino group (-N(CH3)2) attached to the second carbon .
Physical And Chemical Properties Analysis
“(2R)-2-(Dimethylamino)propane-1-thiol” has a molecular weight of 119.23 . It has a boiling point of 40-41 °C (at 12 Torr pressure) and a density of 0.900 . The pKa is predicted to be 8.83±0.10 .
Scientific Research Applications
Complexation in Solution
The compound exhibits complexation behavior with silver(I), showing varying species formations depending on pH levels. It forms polynuclear thiolate complexes in solutions, indicating its potential for studies in coordination chemistry and materials science (González-Duarte & Vives, 1990).
Kinetic Studies
Kinetic studies of its derivatives, such as the formation of thiol esters like 2-dimethylaminoethanethiol propionate, have been conducted. These studies provide insights into the reactivity and potential applications of the compound in pharmaceutical sciences (Hussain & Schurman, 1969).
Enantiomer Resolution
The compound and its derivatives have been used in the resolution of enantiomers, showcasing its utility in chiral separations and pharmaceutical preparations (Rosini et al., 2007).
Ligand for Metal Complexes
Its derivatives serve as ligands to form complex structures with metals like cobalt, indicating potential applications in catalysis and materials science (Shearer et al., 2003).
Sensor and Indicator Design
The compound has been used in the design of sensor arrays for discriminating metal ions and thiols, suggesting its potential in environmental monitoring and chemical sensing (Hewage & Anslyn, 2009).
Nucleophilic Reactions
It partakes in nucleophilic reactions, indicating its reactivity and potential use in organic synthesis and medicinal chemistry (Kumar & Chimni, 1992).
Synthesis of Bidentate Ligands
Its derivatives are involved in the synthesis of bidentate ligands with phosphorus/nitrogen donors, showing applications in coordination chemistry and catalyst design (Field & Luck, 1994).
Safety and Hazards
“(2R)-2-(Dimethylamino)propane-1-thiol” is classified with the GHS07 safety symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(2R)-2-(dimethylamino)propane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOSVDPSCPNGS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Dimethylamino)propane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)


